molecular formula C20H22N4O5S B3008331 3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepin-3-yl)-N-(4-sulfamoylphenethyl)propanamide CAS No. 1190755-23-7

3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepin-3-yl)-N-(4-sulfamoylphenethyl)propanamide

Katalognummer B3008331
CAS-Nummer: 1190755-23-7
Molekulargewicht: 430.48
InChI-Schlüssel: XPKLBMFMLPNHGY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound “3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepin-3-yl)-N-(4-sulfamoylphenethyl)propanamide” is a complex organic molecule. Unfortunately, there is limited information available on this specific compound .


Molecular Structure Analysis

The molecular structure of this compound is complex, involving multiple rings and functional groups. The molecular formula is C12H12N2O4 .

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

The synthesis of tetrahydro-2,4-dioxo-1H-benzo[b][1,5]diazepine-3-yl-2-methylpropanamide derivatives showcases an innovative approach to constructing benzodiazepine frameworks. This method leverages a one-pot, three-(in situ five-) component condensation reaction, utilizing aromatic diamine, Meldrum’s acid, and an isocyanide. The process occurs at ambient temperature without the need for a catalyst, leading to high yields of the product. Such compounds are structurally related to known benzodiazepines like triflubazam and clobazam, which possess a wide range of biological activities. This synthesis technique underscores the potential for developing novel therapeutic agents within the benzodiazepine class, including those with applications in anxiolytics, antiarrhythmics, and HIV reverse transcriptase inhibition (Shaabani et al., 2009).

Biological Activities and Therapeutic Potential

Research into benzodiazepine derivatives, such as the exploration of novel benzodiazepines as analgesic modulators for the Transient Receptor Potential Vanilloid 1 (TRPV1), highlights the diverse therapeutic potential of these compounds. Derivatives designed and synthesized for this purpose have shown significant in vitro antagonistic activity against TRPV1, alongside analgesic and sedative activities in vivo. This indicates their potential utility in developing new analgesic drugs with improved solubility and pharmacokinetic profiles (Liu et al., 2018).

Drug Development Implications

The synthesis and pharmacological evaluation of novel benzodiazepine frameworks, such as tetrahydro[1,3]diazepino[1,2-a]benzimidazole derivatives, underscore the ongoing efforts to develop anxiolytic and analgesic agents. These compounds, obtained through strategic chemical synthesis, have been assessed for their anxiolytic properties using standard behavioral models. Their development is indicative of the potential to create more effective and selective treatments for anxiety and pain management, highlighting the role of complex benzodiazepine derivatives in advancing therapeutic options (Maltsev et al., 2021).

Eigenschaften

IUPAC Name

3-(2,5-dioxo-3,4-dihydro-1H-1,4-benzodiazepin-3-yl)-N-[2-(4-sulfamoylphenyl)ethyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O5S/c21-30(28,29)14-7-5-13(6-8-14)11-12-22-18(25)10-9-17-20(27)23-16-4-2-1-3-15(16)19(26)24-17/h1-8,17H,9-12H2,(H,22,25)(H,23,27)(H,24,26)(H2,21,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPKLBMFMLPNHGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)NC(C(=O)N2)CCC(=O)NCCC3=CC=C(C=C3)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepin-3-yl)-N-(4-sulfamoylphenethyl)propanamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.